(1R,3S)-3-methylcyclopentan-1-ol
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Overview
Description
(1R,3S)-3-methylcyclopentan-1-ol is a chiral alcohol with the molecular formula C6H12O. This compound is characterized by a cyclopentane ring substituted with a methyl group and a hydroxyl group at the 1 and 3 positions, respectively. The stereochemistry of the compound is specified by the (1R,3S) configuration, indicating the spatial arrangement of the substituents around the chiral centers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3S)-3-methylcyclopentan-1-ol can be achieved through several methods. One common approach involves the asymmetric reduction of the corresponding ketone, (1R,3S)-3-methylcyclopentanone, using chiral catalysts or reagents. Another method includes the cycloaddition reaction of cyclopentadiene with a chiral source in an N-acyl hydroxylamine compound, followed by reduction .
Industrial Production Methods
Industrial production of this compound typically involves large-scale asymmetric synthesis using cost-effective and readily available raw materials. The process is optimized for high yield and optical purity, making it suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions
(1R,3S)-3-methylcyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for converting the hydroxyl group to halides.
Major Products Formed
Oxidation: (1R,3S)-3-methylcyclopentanone or (1R,3S)-3-methylcyclopentanoic acid.
Reduction: (1R,3S)-3-methylcyclopentane.
Substitution: Various halides or other substituted derivatives.
Scientific Research Applications
(1R,3S)-3-methylcyclopentan-1-ol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biological systems and as a precursor for bioactive compounds.
Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of fine chemicals, fragrances, and flavoring agents
Mechanism of Action
The mechanism of action of (1R,3S)-3-methylcyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The chiral centers play a crucial role in determining the compound’s stereospecific interactions with enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
- (1R,3S)-3-methylcyclopentanone
- (1R,3S)-3-methylcyclopentanoic acid
- (1R,3S)-3-methylcyclopentane
Uniqueness
(1R,3S)-3-methylcyclopentan-1-ol is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties compared to its isomers and other similar compounds. The presence of both a hydroxyl group and a methyl group on the cyclopentane ring makes it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C6H12O |
---|---|
Molecular Weight |
100.16 g/mol |
IUPAC Name |
(1R,3S)-3-methylcyclopentan-1-ol |
InChI |
InChI=1S/C6H12O/c1-5-2-3-6(7)4-5/h5-7H,2-4H2,1H3/t5-,6+/m0/s1 |
InChI Key |
VEALHWXMCIRWGC-NTSWFWBYSA-N |
Isomeric SMILES |
C[C@H]1CC[C@H](C1)O |
Canonical SMILES |
CC1CCC(C1)O |
Origin of Product |
United States |
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